molecular formula C14H8Cl2N2S2 B2616010 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole CAS No. 338398-34-8

5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2616010
CAS No.: 338398-34-8
M. Wt: 339.25
InChI Key: KZBXLBUKFQKCIL-UHFFFAOYSA-N
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Description

Structural Characterization of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₉Cl₂N₂S₂ , derived from the following components:

  • Carbon : 14 atoms (4 from the thiadiazole ring, 6 from the phenyl group, and 4 from the dichlorophenyl group).
  • Hydrogen : 9 atoms (4 from the dichlorophenyl group and 5 from the phenyl group).
  • Chlorine : 2 atoms (substituted at the 3- and 4-positions of the phenyl group).
  • Nitrogen : 2 atoms (in the thiadiazole ring).
  • Sulfur : 2 atoms (one in the thiadiazole ring and one in the sulfanyl group).

The molecular weight is 339.3 g/mol , as computed by PubChem.

Component Atoms Contribution to Formula
Thiadiazole ring C₂N₂S C₂N₂S
Phenyl group C₆H₅ C₆H₅
Dichlorophenyl group C₆H₃Cl₂ C₆H₃Cl₂

IUPAC Nomenclature and Systematic Identification

The systematic name is derived by identifying the substituents on the thiadiazole ring:

  • Core structure : 1,2,3-thiadiazole (a five-membered ring with sulfur, two nitrogen atoms, and two carbon atoms).
  • Substituents :
    • 5-position : (3,4-Dichlorophenyl)sulfanyl group.
    • 4-position : Phenyl group.

The numbering prioritizes the sulfanyl group at position 5, followed by the phenyl group at position 4.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the electronic environment and bonding of the compound. For This compound , the following spectral features are anticipated:

Proton Environment Chemical Shift (δ, ppm) Multiplet Pattern
Aromatic protons (phenyl) 6.8–7.8 Multiplet
Aromatic protons (dichlorophenyl) 6.9–7.5 (meta), 7.2–7.6 (para) Doublet or triplet
Thiadiazole ring protons Not directly observed (devoid of protons)

Key Observations :

  • The sulfanyl group (-S-) does not contribute protons, but its electronic effects deshield adjacent aromatic protons.
  • Coupling constants (J values) for aromatic protons depend on substituent positions (e.g., para-substituted protons exhibit smaller J values than ortho-substituted ones).
Fourier-Transform Infrared (FT-IR) Spectral Features

FT-IR spectra identify functional groups and bonding patterns:

Functional Group Absorption Band (cm⁻¹) Assignment
C=N (thiadiazole ring) 1600–1650 Aromatic C=N stretching
C-S (sulfanyl group) 700–800 Sulfur-carbon stretching
Aromatic C-H (phenyl) 3000–3100 Sp² C-H stretching

Notable Peaks :

  • The absence of O-H or N-H stretches confirms the lack of acidic protons.
  • Peaks at 600–800 cm⁻¹ may indicate C-Cl vibrations from the dichlorophenyl group.

X-ray Crystallographic Studies of Thiadiazole Derivatives

While direct crystallographic data for this compound are unavailable, studies on related thiadiazoles reveal common structural motifs:

  • Planar Geometry : Thiadiazole rings typically adopt planar conformations due to aromatic stabilization.
  • Bond Lengths :
    • S-N : ~1.6 Å (indicative of partial double-bond character).
    • C-N : ~1.3–1.4 Å (consistent with sp² hybridization).
  • Intermolecular Interactions :
    • Halogen Bonding : Cl...N or Cl...S interactions may stabilize crystal packing.
    • π-π Stacking : Aromatic rings may align to minimize steric strain.

Comparative Structural Analysis with Related Thiadiazole Compounds

Compound Key Differences Implications
5-[(2-Chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole Chlorine at 2-position (vs. 3,4-dichloro) Altered electronic effects and steric hindrance.
5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole Sulfonyl (-SO₂-) group instead of sulfanyl (-S-) Increased electron-withdrawing effects; distinct FT-IR peaks (~1300 cm⁻¹ for S=O).
4-(3-Nitrophenyl)-1,2,3-thiadiazole Nitro group at 4-position (vs. phenyl) Enhanced polarity and reactivity.

Spectroscopic Contrasts :

  • NMR : Sulfonyl derivatives exhibit deshielded aromatic protons due to electron withdrawal.
  • FT-IR : Sulfonyl groups show strong S=O peaks (~1300–1400 cm⁻¹), absent in sulfanyl analogs.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2S2/c15-11-7-6-10(8-12(11)16)19-14-13(17-18-20-14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBXLBUKFQKCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl moiety.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,2,3-thiadiazole exhibit significant antibacterial properties. For instance, a study highlighted the efficacy of various thiazole derivatives against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than that of traditional antibiotics like linezolid .

Antiviral Activity

The antiviral potential of thiadiazole derivatives has been explored in several studies. One notable study synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and evaluated their activity against the tobacco mosaic virus. Compounds derived from this structure showed promising antiviral effects, indicating the potential for further development in treating viral infections .

Anticancer Properties

The anticancer activity of 1,2,3-thiadiazole derivatives is well-documented. Mechanisms of action include inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting key kinases involved in tumorigenesis . In vitro studies have demonstrated that these compounds can effectively reduce cell viability in various cancer cell lines at concentrations above 10 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the thiadiazole ring can enhance the biological activity of these compounds. For example, substituents on the phenyl rings can significantly affect antibacterial and anticancer efficacy .

Case Studies

Study Focus Findings
Antibacterial EfficacyEvaluated against MRSASignificant activity with MIC lower than linezolid
Cytotoxic EffectsAssessed on cancer cell linesReduction in cell viability at concentrations >10 µM
Antiviral ActivityAgainst tobacco mosaic virusCertain derivatives exhibited antiviral effects

Mechanism of Action

The mechanism by which 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the dichlorophenyl and phenyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Key Physical and Analytical Data of Selected Thiadiazoles

Compound Name Substituents (Position 5) Yield (%) Melting Point (°C) C (%) Found (Calcd) H (%) Found (Calcd) N (%) Found (Calcd)
5-[(3-Chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole (6c) 3-Cl-C₆H₄-S- 51 55.52 (55.16) 2.93 (2.98) 9.74 (9.19)
5-[(4-Chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole (6i) 4-Cl-C₆H₄-S- 67 87–88
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (Parchem) 3,4-Cl₂-C₆H₃-S-
5-[(2,5-Dimethylphenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole (6d) 2,5-Me₂-C₆H₃-S- 64.41 (64.40) 4.97 (4.73) 9.40 (9.39)

Key Observations :

  • Chlorine Substitution : The position and number of chlorine atoms significantly influence yield and melting points. Compound 6i (4-Cl) exhibits a higher yield (67%) compared to 6c (3-Cl, 51%), suggesting steric or electronic factors in the substitution reaction . The 3,4-dichloro derivative (target compound) is expected to have a higher melting point than 6c or 6i due to enhanced intermolecular interactions from the additional chlorine.
  • Aromatic vs.

Spectroscopic Comparisons

Table 2: NMR Chemical Shifts (δ, ppm) of Selected Compounds

Compound ¹H NMR (Aromatic Region) ¹³C NMR (Key Signals)
5-[(3-Chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole (6c) δ 7.38–7.55 (m, 7H), 7.97 (d, J = 7.1 Hz, 2H) δ 128.5–135.7 (aromatic carbons), 147.9 (C-S), 157.6 (C=N)
5-[(4-Chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole (6i) δ 7.38–7.55 (m, 7H), 7.96 (d, J = 7.0 Hz, 2H) Similar to 6c, with shifts influenced by para-Cl
Target Compound (Predicted) Downfield shifts for 3,4-Cl₂-C₆H₃-S- protons (~7.5–7.8 ppm) Increased deshielding for carbons adjacent to Cl substituents

Key Observations :

  • The 3,4-dichloro substitution in the target compound is expected to cause downfield shifts in ¹H NMR due to electron-withdrawing effects, distinct from mono-chlorinated analogs like 6c and 6i .
  • ¹³C NMR would show significant deshielding for carbons bonded to chlorine atoms, consistent with trends in 6c and 6i .

Biological Activity

5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific thiadiazole derivative, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C15_{15}H11_{11}Cl2_{2}N2_{2}S2_{2}
  • SMILES Notation: SC1=NN=C(COC2=CC(Cl)=C(Cl)C=C2)N1C3=CC=CC=C3

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties can inhibit the growth of various bacteria and fungi. For instance:

  • Minimum Inhibitory Concentrations (MIC): Studies have shown that certain thiadiazole derivatives possess MIC values comparable to standard antibiotics such as isoniazid against Mycobacterium tuberculosis .
CompoundMIC (µM)Reference
5a0.07
5k0.07

Anticancer Activity

The anticancer potential of thiadiazoles has been documented in several studies. These compounds have shown effectiveness against various cancer cell lines:

  • Mechanism of Action: Thiadiazoles may induce apoptosis in cancer cells through different pathways including the activation of caspases and modulation of cell cycle regulators.
  • Case Study: A study demonstrated that a derivative with a similar structure exhibited cytotoxicity against human cancer cell lines with IC50_{50} values indicating potent activity .

Anti-inflammatory Activity

Thiadiazoles have also been recognized for their anti-inflammatory effects:

  • Research Findings: Some derivatives showed significant inhibition of pro-inflammatory cytokines in vitro and in vivo models.
  • Example: A specific compound demonstrated a reduction in swelling in animal models when administered at therapeutic doses .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is often linked to their structural features. Modifications in the substituents on the thiadiazole ring can enhance or diminish their pharmacological effects:

  • Substituent Variations: The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity while certain alkyl groups may improve anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole, and how do reaction conditions affect yield?

  • Methodology : Two primary methods are reported:

  • Copper-catalyzed cross-coupling : Reacting 3,4-dichlorothiophenol with a pre-functionalized thiadiazole precursor at 70°C yields ~65–75% under inert conditions. Catalysts like CuI and ligands (e.g., 1,10-phenanthroline) enhance regioselectivity .
  • POCl₃-mediated cyclization : Using phosphorus oxychloride (POCl₃) as a cyclizing agent at 90°C under reflux achieves ~60–70% yield. This method is effective for introducing sulfanyl groups but requires careful pH adjustment during workup .
    • Critical Parameters : Temperature control (>70°C minimizes side products) and catalyst loading (5–10 mol% CuI) are critical. Purification via recrystallization (e.g., DMSO/water mixtures) improves purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • X-ray crystallography : Resolves the thiadiazole core geometry and confirms the 3,4-dichlorophenyl substitution pattern. Data-to-parameter ratios of ~17–18 ensure reliability .
  • NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–140 ppm for thiadiazole carbons) validate regiochemistry.
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., 434.0849 Da for [M+H]⁺) confirms molecular formula .

Advanced Research Questions

Q. How can researchers evaluate the antitumor potential of this compound, and what cell line models are appropriate?

  • Methodology :

  • In vitro screening : Use the NCI-60 panel to assess cytotoxicity across 60 human cancer cell lines. Dose-response curves (0.1–100 µM) and IC₅₀ calculations identify potency .
  • Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to elucidate mode of action.
    • Key Findings : Analogous thiadiazoles show activity against leukemia (e.g., K-562) and breast cancer (MCF-7) lines, with IC₅₀ values <10 µM .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiadiazoles?

  • Approach :

  • Structural-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl) and test against identical cell lines.
  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (48–72 hr) to minimize variability .
    • Case Study : Substituting the sulfanyl group with sulfonyl reduces lipophilicity, decreasing cellular uptake and antitumor efficacy .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methods :

  • Docking studies : Use AutoDock Vina to predict binding to targets like tubulin or topoisomerase II. Prioritize derivatives with ΔG < −8 kcal/mol.
  • ADMET prediction : SwissADME evaluates logP (<5 for oral bioavailability) and P-glycoprotein substrate risk.
    • Example : Adding a morpholine ring improves solubility (logP reduction by ~1.5 units) without compromising activity .

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